
Gln-Glu
概要
説明
Glutamine is a conditionally essential amino acid, meaning the body can usually synthesize sufficient amounts, but in some instances of stress, the body’s demand for glutamine increases, and it must be obtained from the diet . Glutamate, on the other hand, is a non-essential amino acid that plays a crucial role in cellular metabolism and neurotransmission .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Gln-Glu typically involves the enzymatic or chemical coupling of glutamine and glutamate. One common method is the use of glutaminase to convert glutamine to glutamate, followed by the coupling of the two amino acids using peptide bond formation techniques . This process often requires specific reaction conditions, such as controlled pH and temperature, to ensure the stability and activity of the enzymes involved.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using bioreactors where microbial fermentation is employed to produce large quantities of glutamine and glutamate. These amino acids are then purified and chemically coupled to form the dipeptide. The use of genetically engineered microorganisms can enhance the yield and efficiency of this process .
化学反応の分析
Types of Reactions: Gln-Glu undergoes various chemical reactions, including deamidation, oxidation, and hydrolysis. Deamidation is a common reaction where the amide group of glutamine is converted to a carboxyl group, resulting in the formation of glutamate . Oxidation reactions can occur under specific conditions, leading to the formation of reactive oxygen species and subsequent degradation of the dipeptide .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol. Enzymatic reactions often require cofactors like NAD+ and specific buffers to maintain the optimal pH .
Major Products Formed: The major products formed from the reactions of this compound include glutamate, pyroglutamic acid, and various oxidative degradation products. These products can be analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to determine their structure and concentration .
科学的研究の応用
Clinical Applications
1.1 Nutritional Support
Glutamine is recognized as a critical nutrient in clinical nutrition, particularly for patients undergoing catabolic stress. Studies have shown that enteral or parenteral supplementation of glutamine can improve organ function and enhance survival rates in critically ill patients. For instance, a systematic review indicated that Gln supplementation reduced infection rates and length of hospital stays among patients with severe burns or trauma .
Table 1: Clinical Outcomes of Glutamine Supplementation
Study Type | Population | Intervention | Outcome |
---|---|---|---|
Randomized Control | Critically ill patients | Parenteral Gln supplementation | Reduced infection rates |
Double-blind Trial | Surgical patients | Enteral Gln supplementation | Improved gut function |
Meta-analysis | Various conditions | Gln supplementation | Decreased hospital stay duration |
1.2 Diabetes Management
Recent research has highlighted the association between the Gln/Glu ratio and diabetes complications. A study found that a higher Gln/Glu ratio correlated negatively with diabetic kidney disease risk and positively with diabetic retinopathy risk. The Gln/Glu ratio also demonstrated diagnostic potential for diabetes, with an area under the curve (AUC) of 0.767 .
Table 2: Diagnostic Value of Gln/Glu Ratio in Diabetes
Parameter | AUC | Sensitivity (%) | Specificity (%) |
---|---|---|---|
Gln/Glu Ratio | 0.767 | 80.0 | 64.9 |
Other Amino Acids | Varies | Varies | Varies |
Applications in Plant Biology
2.1 Role in Plant Growth and Defense
Glutamine serves as a vital amino acid for protein synthesis and acts as a signaling molecule in plants, influencing growth and defense mechanisms against environmental stresses such as drought and salinity. Recent studies indicate that manipulating Gln metabolism can enhance plant resilience to adverse conditions, thereby improving crop yields .
Case Study: Genetic Engineering for Enhanced Resilience
Researchers at Academia Sinica developed genetically modified plants with altered Gln metabolism pathways, resulting in improved growth rates under stress conditions. This approach demonstrates the practical application of Gln in sustainable agriculture.
Neurobiological Implications
3.1 Neurotransmission and Metabolism
In the nervous system, glutamate functions as a major excitatory neurotransmitter, while glutamine plays a role in neurotransmitter cycling. The interplay between Gln and Glu is crucial for maintaining neuronal health and function. Studies have shown that disruptions in the Gln-Glu cycle can lead to neurodegenerative conditions .
Table 3: Neurobiological Functions of Glutamine and Glutamate
Function | Description |
---|---|
Neurotransmitter Cycle | Conversion of Glu to Gln supports neurotransmitter recycling |
Neuroprotection | Gln reduces oxidative stress in neurons |
Cognitive Function | Balanced levels of Gln and Glu are essential for memory and learning |
作用機序
Gln-Glu exerts its effects through various molecular targets and pathways. Glutamine is converted to glutamate by the enzyme glutaminase, and glutamate acts as a neurotransmitter in the central nervous system. The glutamate-glutamine cycle involves the uptake of glutamate by astrocytes, conversion to glutamine, and release back to neurons . This cycle is essential for maintaining neurotransmitter balance and preventing excitotoxicity.
類似化合物との比較
Similar Compounds: Similar compounds to Gln-Glu include other dipeptides like Ala-Gln (alanine-glutamine) and Gly-Glu (glycine-glutamate). These dipeptides share similar structural features but differ in their amino acid composition and specific biological functions .
Uniqueness: this compound is unique due to its dual role in both metabolic and neurotransmitter pathways. While other dipeptides may participate in metabolic processes, this compound’s involvement in the glutamate-glutamine cycle sets it apart as a critical component in neurotransmission and cellular signaling .
生物活性
The compound Gln-Glu, representing the relationship between glutamine (Gln) and glutamate (Glu), plays a crucial role in various biological processes, particularly in the central nervous system (CNS). Glutamine serves as a precursor to glutamate, the primary excitatory neurotransmitter, and is essential for neurotransmission, metabolism, and overall brain function. This article explores the biological activity of this compound, focusing on its metabolic pathways, implications in health and disease, and relevant case studies.
This compound Cycle
The this compound cycle is fundamental to neurotransmission. Glutamine is synthesized in astrocytes from glutamate and ammonia through the action of glutamine synthetase. This newly synthesized Gln is then transported to neurons, where it is converted back to Glu by phosphate-activated glutaminase. This cycle not only replenishes neurotransmitter pools but also plays a critical role in maintaining the balance of excitatory and inhibitory signals in the brain .
Neurotransmitter Dynamics
- Glutamate : As the most abundant excitatory neurotransmitter, Glu is vital for synaptic transmission. It binds to receptors on post-synaptic neurons, facilitating neuronal activation.
- Glutamine : Beyond being a precursor for Glu, Gln also modulates neurotransmission by interacting with NMDA receptors and influencing nitric oxide synthesis .
Biological Activity and Health Implications
The Gln/Glu ratio has been linked to various physiological conditions, particularly metabolic disorders such as diabetes. Studies indicate that lower Gln/Glu ratios correlate with increased risk factors for type 2 diabetes (T2D) and obesity. Specifically, logistic regression analyses have shown that higher Gln/Glu ratios are protective against T2D (OR = 0.65) and associated complications .
Table 1: Correlation of Gln/Glu Ratio with Health Parameters
Health Parameter | Correlation with Gln/Glu Ratio |
---|---|
Body Mass Index (BMI) | Negative |
HbA1c | Negative |
Triglyceride-Glucose Index (TyG) | Negative |
High-Density Lipoprotein Cholesterol (HDL-C) | Positive |
Risk of Diabetic Kidney Disease | Inverse |
Risk of Diabetic Retinopathy | Positive |
Case Study 1: Neurotransmission in Epilepsy
A study involving patients with epilepsy demonstrated altered Gln/Glu cycling, contributing to hyperexcitability in neuronal circuits. The findings indicated that interventions aimed at restoring normal Gln levels could mitigate seizure activity by stabilizing Glu levels .
Case Study 2: Metabolic Syndrome
In a cohort study assessing metabolic syndrome parameters, researchers found that individuals with a low Gln/Glu ratio exhibited higher rates of insulin resistance and dyslipidemia. This suggests that monitoring the Gln/Glu ratio could serve as a biomarker for metabolic health .
特性
IUPAC Name |
(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O6/c11-5(1-3-7(12)14)9(17)13-6(10(18)19)2-4-8(15)16/h5-6H,1-4,11H2,(H2,12,14)(H,13,17)(H,15,16)(H,18,19)/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOFCNWTMWOOJJ-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)NC(CCC(=O)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501309175 | |
Record name | L-Glutaminyl-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501309175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Glutaminylglutamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028796 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
88830-90-4 | |
Record name | L-Glutaminyl-L-glutamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88830-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Glutaminyl-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501309175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glutaminylglutamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028796 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of the Gln-Glu cycle in energy metabolism?
A: The this compound cycle plays a crucial role in regulating energy metabolism, particularly in conditions like chronic hepatic encephalopathy (HE). Research using a rat model with chronic HE induced by thioacetamide (TAA) revealed significant changes in the levels of α-ketoglutarate (αKG) and α-ketoglutaramate (αKGM), key metabolites within the this compound cycle []. These changes were accompanied by decreased activity of ω-amidase (ωA) and glutamine transaminase (GTK), enzymes involved in this metabolic pathway []. This suggests that the this compound cycle significantly contributes to energy regulation during chronic HE.
Q2: How does thymosin β4 influence biological processes?
A: Thymosin β4, a peptide consisting of 43 amino acid residues, has been identified in various tissues, with high concentrations found in the spleen and peritoneal macrophages []. While its exact role is not fully understood, research indicates that thymosin β4 is synthesized in macrophages and spleen cells, suggesting a potential role in immune responses and cellular functions [].
Q3: What is the significance of the αKG/αKGM ratio in chronic HE?
A: The ratio of αKG to αKGM appears to be a potential biomarker for diagnosing the progression of chronic HE []. In the TAA-induced rat model, a substantial increase in αKG levels was observed in blood plasma and organ tissues, while αKGM levels decreased concurrently []. This suggests that monitoring this ratio could be valuable for assessing the severity of HE.
Q4: What is the structure of thymosin β4?
A: Thymosin β4 is a peptide with the following amino acid sequence: Ac-Ser-Asp-Lys-Pro-Asp-Met-Ala-Glu-Ile-Glu-Lys-Phe-Asp-Lys-Ser-Lys-Leu-Lys-Lys-Thr-Glu-Thr-Gln-Glu-Lys-Asn-Pro-Leu-Pro-Ser-Lys-Glu-Thr-Ile-Glu-Gln-Glu-Lys-Gln-Ala-Gly-Glu-Ser-OH [, , ].
Q5: What are some other peptides identified in the provided research and what are their sequences?
A: Several peptides with biological activities were identified. Some examples include:* DSIP (Delta sleep-inducing peptide): Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu-OH [, , ]* Cecropin A: Lys-Trp-Lys-Leu-Phe-Lys-Lys-Ile-Glu-Lys-Val-Gly-Gln-Asn-Ile-Arg-Asp-Gly-Ile-Ile-Lys-Ala-Gly-Pro-Ala-Val-Ala-Val-Val-Gly-Gln-Ala-Thr-Gln-Ile-Ala-Lys [, ]* YG-1 (Yeast ACE inhibitor): Gly-His-Lys-Ile-Ala-Thr-Phe-Gln-Glu-Arg []* YG-2 (Yeast ACE inhibitor): Gly-Lys-Lys-Ile-Ala-Thr-Tyr-Gln-Glu-Arg []* YG-3 (Yeast ACE inhibitor): Pro-Ala-Asn-Leu-Pro-Trp-Gly-Ser-Ser-Asn-Val []
Q6: How do structural modifications of the activated protein C (APC) exosite affect its interaction with Factor VIIIa?
A: Research using surface plasmon resonance (SPR) and FXa generation assays revealed that specific basic residues within the APC exosite, particularly Lys39, Arg67, and Arg74, play crucial roles in binding and inactivating Factor VIIIa []. Mutations of these residues, such as Lys39Ala and Arg67Ala, significantly reduced the binding affinity of APC to Factor VIIIa and impaired its ability to inactivate the clotting factor []. These findings highlight the importance of these basic residues in the interaction between APC and Factor VIIIa.
Q7: What is the role of the amino acid sequence 400-429 in HTLV-1 infection?
A: The amino acid sequence 400-429 of the gp21 envelope protein of HTLV-1 is crucial for viral infection, specifically at the postbinding step []. Synthetic peptides derived from this region, particularly gp21 peptide 400-429, significantly inhibited cell-free HTLV-1 infection []. Mutations within this peptide, especially at positions Asn407, Ser408, and Leu413, -419, -424, and -429, diminished its neutralizing activity []. This suggests that this specific region of gp21 is involved in a critical stage of HTLV-1 entry into host cells after initial binding.
Q8: How does the structure of the MDC1 BRCT repeat domain contribute to its function?
A: The tandem BRCT repeats of MDC1, a protein involved in DNA damage response, specifically recognize and bind to the phosphorylated tail of histone variant H2AX (γ-H2AX) []. X-ray crystallography of the MDC1 BRCT domain revealed that this interaction is highly dependent on the presence of a free carboxylate group at the COOH-terminal tyrosine residue of the γ-H2AX tail []. Residues Arg1932 and Arg1933 within the MDC1 BRCT domain are thought to interact with the COOH terminus and penultimate Glu of γ-H2AX, while Gln2013 may contribute to the specific recognition of the COOH-terminal Tyr []. This specific binding is essential for MDC1's role in DNA repair processes.
Q9: How does the this compound-Pro-Val-Leu peptide (QEPVL) impact the immune system?
A: QEPVL, a casein-derived peptide, significantly modulates the immune response by activating lymphocytes []. In vitro and in vivo studies have demonstrated that QEPVL enhances lymphocyte proliferation and increases cyclic AMP levels in a dose-dependent manner []. Furthermore, QEPVL exhibits anti-inflammatory effects by regulating nitric oxide release and modulating cytokine production, such as IL-4, IL-10, IFN-γ, and TNF-α, in vivo []. These findings suggest QEPVL's potential as a functional food ingredient for immune support and inflammation management.
Q10: How does the formulation of thymosin β4 and DSIP as a combination therapy influence its therapeutic potential?
A: Combining thymosin β4 and DSIP as a single therapeutic agent shows promise in addressing various diseases [, , ]. Formulating these peptides together aims to enhance their individual therapeutic effects, potentially leading to improved treatment outcomes for conditions such as cancer, cardiovascular diseases, infections, fibrosis, inflammatory diseases, neurodegenerative diseases, and autoimmune diseases [, , ].
Q11: What are the advantages of lyophilized or liquid buffer formulations for thymosin β4 and DSIP?
A: Lyophilized and liquid buffer formulations offer practical advantages for the administration of thymosin β4 and DSIP, especially for specific patient populations [, ]. These formulations allow for flexible dosing and easier administration, particularly in newborns, toddlers, and preschool children, making them suitable options for delivering these peptides [, ].
Q12: What are the pharmacokinetic properties of NC100668, a potential tracer for venous thromboembolism imaging?
A: NC100668, a novel tracer for imaging venous thromboembolism, exhibits rapid clearance from the bloodstream, with more than half of the injected radioactivity eliminated through urine within 2 hours []. Its pharmacokinetic profile reveals a two-phase elimination process, with an initial rapid half-life of 12 minutes followed by a slower elimination phase with a half-life of 1.2 hours and a terminal half-life of 10.5 hours []. These properties make NC100668 a promising candidate for imaging venous thromboembolism.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。